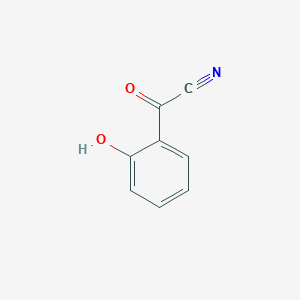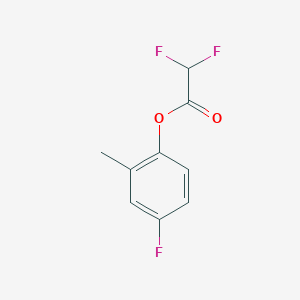
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate is an organic compound that features a phenyl ring substituted with a fluoro group at the 4-position and a methyl group at the 2-position, along with a 2,2-difluoroacetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate typically involves the esterification of 4-fluoro-2-methylphenol with 2,2-difluoroacetic acid or its derivatives. One common method is the reaction of 4-fluoro-2-methylphenol with 2,2-difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Hydrolysis: 4-Fluoro-2-methylphenol and 2,2-difluoroacetic acid.
Oxidation: 4-Fluoro-2-carboxyphenyl 2,2-difluoroacetate.
Aplicaciones Científicas De Investigación
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, especially those targeting specific enzymes or receptors.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluoro and difluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methylphenol: A precursor in the synthesis of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another compound with similar functional groups but different reactivity and applications.
Uniqueness
This compound is unique due to the combination of its fluoro and difluoro groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H7F3O2 |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
(4-fluoro-2-methylphenyl) 2,2-difluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(10)2-3-7(5)14-9(13)8(11)12/h2-4,8H,1H3 |
Clave InChI |
JZFICBOZDSSCPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)OC(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
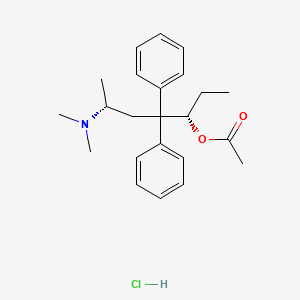

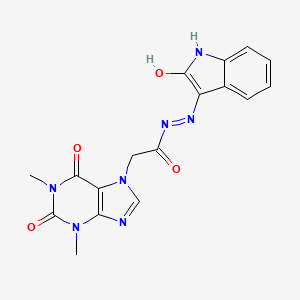
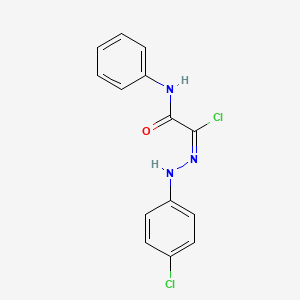
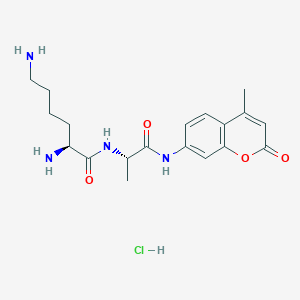
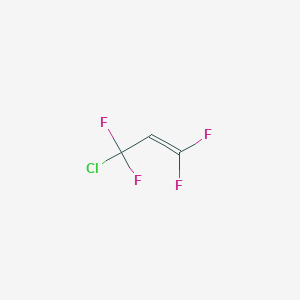
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
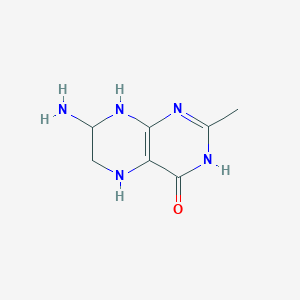
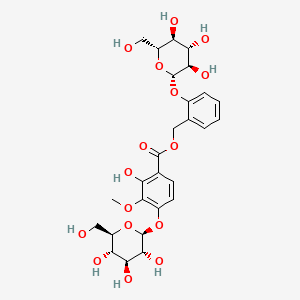
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
